molecular formula C6H18KNSi2 B107710 Potassium bis(trimethylsilyl)amide CAS No. 40949-94-8

Potassium bis(trimethylsilyl)amide

Cat. No. B107710
CAS RN: 40949-94-8
M. Wt: 199.48 g/mol
InChI Key: IUBQJLUDMLPAGT-UHFFFAOYSA-N
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Description

Potassium bis(trimethylsilyl)amide, also known as KHMDS, is an organosilicon compound that is widely used in a variety of scientific research applications. It is a colorless, odorless, and non-volatile solid that is soluble in organic solvents. KHMDS is a stable compound, and it has been used in numerous areas of scientific research, including organic synthesis, chemical reactions, and biochemical and physiological studies.

Scientific Research Applications

Transition Metal-Free Catalytic C−H Silylation

  • KHMDS serves as an efficient catalyst for the C−H silylation of several terminal alkynes, including pharmaceuticals. This method provides a sustainable alternative to existing synthetic solutions by facilitating the synthesis of silylacetylenes under mild conditions (Kuciński & Hreczycho, 2022).

Silicon-Nitrogen Bond Formation

  • It's an alternative to transition metal complexes in the catalytic synthesis of silylamines. KHMDS mediates N-H/Si-C dealkynative coupling, offering a user-friendly main-group catalysis with wide substrate scope and high chemoselectivity (Kuciński & Hreczycho, 2022).

Diastereoselective Aldol Reaction

  • In organic synthesis, KHMDS promotes the aldol reaction of N-tert-butanesulfinyl imidates, yielding anti-aldol adducts in high yields with excellent diastereoselectivities (Li et al., 2017).

Inorganic Synthesis and Interaction Studies

  • KHMDS has been studied for its interactions in the solution phase, especially in the formation of complexes like Ca[N(SiMe3)2]2, which have important implications in inorganic synthesis (Johns, Chmely & Hanusa, 2009).

Silylative Cyclopropanation

  • It mediates the cyclopropanation of allyl phosphates with silylboronates, indicating the involvement of a silylpotassium species as the active nucleophilic component (Shintani, Fujie, Takeda & Nozaki, 2014).

Catalysis in Synthesis of Unsymmetrical Diaminoboranes

  • Heavier group 2 bis(trimethylsilyl)amides, including KHMDS, are used as catalysts for forming unsymmetrical diaminoboranes, suggesting a metal-centred elimination-insertion-elimination mechanism (Bellham, Hill, Kociok‐Köhn & Liptrot, 2013).

Intramolecular Alkene Hydroaminations

  • Bis(trimethylsilyl) amides like KHMDS are effective catalysts for intramolecular alkene hydroaminations, demonstrating a stepwise, highly stereocontrolled cyclization process (Kim, Livinghouse & Bercaw, 2001).

Safety and Hazards

Potassium bis(trimethylsilyl)amide is classified as hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS , is a strong, non-nucleophilic base . Its primary targets are protons in acidic hydrogen atoms, such as those found in carbonyl compounds . It is particularly effective in the alkylation of alkylpyridines .

Mode of Action

KHMDS acts as a base catalyst, showing high activity and selectivity for the alkylation of alkylpyridines . As a base, it deprotonates acidic hydrogens, generating carbanions that can act as nucleophiles in subsequent reactions .

Biochemical Pathways

The exact biochemical pathways affected by KHMDS are dependent on the specific reaction conditions and substrates present. In general, khmds is used to generate carbanions, which can then participate in various reactions such as nucleophilic substitutions or additions .

Pharmacokinetics

It’s worth noting that khmds is a strong base and reacts with water , which would likely limit its bioavailability in biological systems.

Result of Action

The primary result of KHMDS’s action is the generation of carbanions from acidic hydrogen atoms . These carbanions can then act as nucleophiles, participating in various reactions and leading to the formation of new carbon-carbon bonds .

Action Environment

KHMDS is sensitive to moisture and must be stored under inert gas . It is soluble in most organic solvents , and its solution structures are either solvated monomers or dimers (or mixtures thereof) depending on the coordinating power, concentration, and temperature of the solvent . It’s also worth noting that KHMDS can ignite spontaneously if heated to >170°C in air .

properties

IUPAC Name

potassium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQJLUDMLPAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18KNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390655
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40949-94-8
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(trimethylsilyl)amide
Reactant of Route 2
Potassium bis(trimethylsilyl)amide

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